Desthiazolylmethyl Ritonavir
Overview
Description
Desthiazolylmethyl Ritonavir: is a derivative of the well-known antiretroviral drug Ritonavir. It is primarily used in research settings to study the degradation products and impurities of Ritonavir. This compound is part of the broader family of HIV protease inhibitors, which are crucial in the treatment of HIV/AIDS .
Mechanism of Action
Target of Action
Desthiazolylmethyl Ritonavir is a derivative of Ritonavir, which is an HIV protease inhibitor . The primary target of Ritonavir is the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it cleaves the structural and replicative proteins that arise from major HIV genes .
Mode of Action
Ritonavir inhibits the HIV-1 protease enzyme, preventing it from cleaving the viral Gag-Pol polyprotein precursors into individual functional proteins . This inhibition results in the production of noninfectious, immature viral particles . As a result, the replication of the HIV-1 virus within the host cells is interrupted .
Biochemical Pathways
Ritonavir is a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme . This enzyme plays a significant role in the metabolism of various substances, including many drugs . By inhibiting CYP3A4, Ritonavir can increase the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall exposure .
Pharmacokinetics
The pharmacokinetics of Ritonavir involves its absorption, distribution, metabolism, and excretion (ADME). Ritonavir is well-absorbed after oral administration and is extensively metabolized in the liver, primarily by CYP3A . It has a high degree of protein binding and a large volume of distribution . The elimination of Ritonavir is influenced by factors such as body weight and the presence of other drugs .
Result of Action
The inhibition of the HIV-1 protease enzyme by Ritonavir results in the production of noninfectious, immature viral particles . This interrupts the replication of the HIV-1 virus within the host cells, thereby reducing the viral load and slowing the progression of the disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ritonavir. For instance, the presence of other drugs can affect its pharmacokinetics, as Ritonavir is a potent inhibitor of CYP3A4, an enzyme involved in the metabolism of many drugs . Additionally, genetic variants can influence the pharmacokinetics of Ritonavir, affecting its clearance and elimination .
Biochemical Analysis
Biochemical Properties
Desthiazolylmethyl Ritonavir interacts with various enzymes and proteins. It is primarily metabolized in the liver by carboxylesterase 1, with cathepsin A, and cytochrome P450 (CYP) 3A, contributing to 10% each . The nature of these interactions involves the formation of a metabolic intermediate complex, extremely tight binding of unchanged this compound to the heme iron, heme destruction, and formation of a covalent bond .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been associated with endoplasmic reticulum stress leading to mitochondria-mediated apoptosis in cells treated with the parent compound, Ritonavir . This indicates that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to interfere with the reproductive cycle of HIV, similar to its parent compound, Ritonavir .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known to be a stable compound, but information on its long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by carboxylesterase 1, with cathepsin A, and cytochrome P450 (CYP) 3A, contributing to 10% each
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desthiazolylmethyl Ritonavir typically involves the modification of the Ritonavir moleculeThe exact synthetic route can vary, but it generally involves multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods: While this compound is not produced on an industrial scale like Ritonavir, its synthesis in research laboratories follows stringent protocols to ensure purity and consistency. Techniques such as High-Performance Liquid Chromatography (HPLC) are often used to validate the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Desthiazolylmethyl Ritonavir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Desthiazolylmethyl Ritonavir is used as a reference standard in analytical chemistry to study the degradation products of Ritonavir. It helps in understanding the stability and shelf-life of Ritonavir formulations .
Biology and Medicine: In biological research, this compound is used to study the metabolic pathways of Ritonavir and its interactions with various enzymes. It also aids in the development of new antiretroviral drugs by providing insights into the structure-activity relationships of HIV protease inhibitors .
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the purity and efficacy of Ritonavir-containing medications .
Comparison with Similar Compounds
Ritonavir: The parent compound, widely used in the treatment of HIV/AIDS.
Lopinavir: Another HIV protease inhibitor often used in combination with Ritonavir.
Nelfinavir: An older HIV protease inhibitor with a similar mechanism of action.
Uniqueness: Desthiazolylmethyl Ritonavir is unique due to the presence of the thiazole ring, which distinguishes it from other protease inhibitors. This structural modification provides valuable insights into the degradation pathways and stability of Ritonavir, making it a crucial compound in both research and quality control .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUFODEQQNFLV-AMEOFWRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180311 | |
Record name | Desthiazolylmethyl ritonavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256328-82-2 | |
Record name | Desthiazolylmethyl ritonavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256328822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desthiazolylmethyl ritonavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESTHIAZOLYLMETHYL RITONAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J289RGF13S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.